

# In-Depth Technical Guide: 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

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## Compound of Interest

Compound Name: 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1334189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry. This document outlines its physicochemical properties, spectroscopic data, synthesis, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and development.

## Physicochemical Properties

**6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** is a yellowish to light brown solid.<sup>[1]</sup> Key physicochemical data are summarized in the table below for easy reference and comparison. While experimental data for some properties are not readily available in the public domain, predicted values from computational models are included where applicable.

| Property          | Value   | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> | [2]    |
| Molecular Weight  | 176.17 g/mol  | [2]    |
| Appearance        | Yellowish to light brown solid                              | [1]    |
| Melting Point     | Not available   |        |
| Solubility        | Not available   |        |
| pKa (Predicted)   | Not available   |        |

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid**.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ)<br>ppm  | Multiplicity | Integration | Assignment |
|--|--------------|-------------|------------|
| Data not fully available in search results. A publicly available spectrum indicates the presence of protons consistent with the structure but does not provide a detailed peak list. |              |             |            |

Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

A detailed experimental protocol for acquiring  $^1\text{H}$  NMR spectra is provided below as a general guideline.



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Fig. 1: General workflow for  $^1\text{H}$  NMR spectroscopy.

## $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

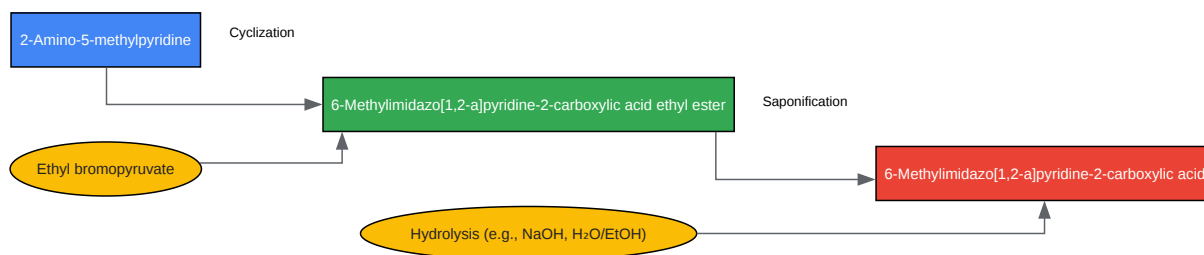
$^{13}\text{C}$  NMR data, which is essential for confirming the carbon skeleton of the molecule, is not currently available in the public literature for **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid**.

## Mass Spectrometry

Mass spectrometry data for the precise mass determination and fragmentation pattern of **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** is not currently available in the public literature.

## Synthesis

A definitive, step-by-step synthesis protocol for **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** is not explicitly detailed in the available literature. However, a common route to this class of compounds involves the hydrolysis of the corresponding ethyl ester, **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** ethyl ester. The general synthetic approach is outlined below.



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Fig. 2: Plausible synthetic route to the target compound.

#### Experimental Protocol: Synthesis via Ester Hydrolysis (General Procedure)

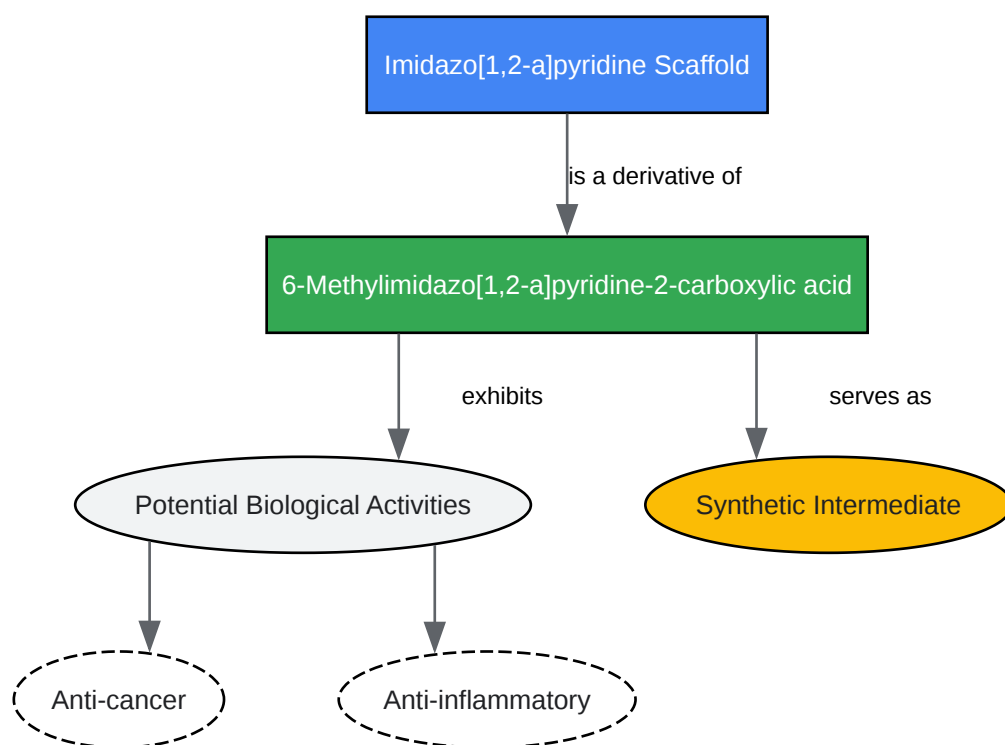
- **Dissolution:** Dissolve **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** ethyl ester in a suitable solvent mixture, such as ethanol and water.
- **Hydrolysis:** Add a stoichiometric excess of a base, for example, sodium hydroxide solution, to the reaction mixture.
- **Reaction Monitoring:** Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
- **Isolation and Purification:** Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

## Biological Activity and Safety

### Biological Activity

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a

wide range of pharmacological activities, including potential anti-cancer and anti-inflammatory properties.[1] However, specific biological activity data, including quantitative metrics like IC<sub>50</sub> or EC<sub>50</sub> values and detailed mechanism of action studies for **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid**, are not extensively reported in the public domain. The compound is recognized as a valuable intermediate in the synthesis of various bioactive molecules.[1]



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Fig. 3: Relationship between the core scaffold and potential applications.

## Safety and Handling

According to available safety data, **6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** is classified with the GHS07 pictogram, indicating that it may cause skin sensitization. The signal word is "Warning".

Hazard Statements:

- H317: May cause an allergic skin reaction.

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

## Conclusion

**6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid** is a heterocyclic compound with potential for further investigation in drug discovery programs. This technical guide has summarized the currently available information on its physicochemical properties, spectroscopic data, and a plausible synthetic route. While there is a lack of specific, publicly available data on its biological activity and a detailed toxicological profile, the known activities of the broader imidazo[1,2-a]pyridine class of compounds suggest that it is a molecule of interest. Further research is warranted to fully characterize its pharmacological and toxicological profile to unlock its full potential in the development of new therapeutics.

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## References

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